6-Bromo-2-chloro-3-nitropyridine
Overview
Description
6-Bromo-2-chloro-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClN2O2 It is a derivative of pyridine, substituted with bromine, chlorine, and nitro groups at positions 6, 2, and 3, respectively
Mechanism of Action
Target of Action
It’s known that nitropyridines are often used in the synthesis of various organic compounds, suggesting that their targets could be diverse depending on the specific reactions they are involved in .
Biochemical Pathways
It’s worth noting that nitropyridines are often used in suzuki–miyaura (sm) coupling reactions . In these reactions, the nitropyridine would participate in electronically divergent processes with the metal catalyst, leading to the formation of new carbon-carbon bonds .
Action Environment
The action of 6-Bromo-2-chloro-3-nitropyridine can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and reactivity. Furthermore, the efficacy of its reactions could be influenced by the specific conditions under which they are carried out, such as the presence of a catalyst, the pH of the solution, and the reaction temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-3-nitropyridine typically involves the nitration of 2-chloro-3-bromopyridine. . The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-chloro-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Suzuki-Miyaura Coupling: The bromine atom at the 6-position can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Reduction: Iron powder and hydrochloric acid or palladium on carbon with hydrogen gas.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 6-Bromo-2-chloro-3-aminopyridine.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.
Scientific Research Applications
6-Bromo-2-chloro-3-nitropyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Bromo-6-chloro-3-nitropyridine
- 3-Bromo-2-chloro-6-methyl-5-nitropyridine
- 2-Bromo-5-chloro-3-nitropyridine
- 5-Bromo-2-chloro-3-nitropyridine
Comparison: 6-Bromo-2-chloro-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers different reactivity profiles in nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate in the synthesis of diverse organic compounds .
Properties
IUPAC Name |
6-bromo-2-chloro-3-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOETZKWSHCVJQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858676 | |
Record name | 6-Bromo-2-chloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1430341-84-6 | |
Record name | 6-Bromo-2-chloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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